1-[2-(ethylthio)benzoyl]-1H-1,2,3-benzotriazole
Overview
Description
1-[2-(ethylthio)benzoyl]-1H-1,2,3-benzotriazole is a useful research compound. Its molecular formula is C15H13N3OS and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.07793322 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Activity
1-[2-(Ethylthio)benzoyl]-1H-1,2,3-Benzotriazole and related compounds have been explored for their potential in antifungal applications. A study by Toraskar, Kadam, and Kulkarni (2009) on azetidinones synthesized from similar benzotriazole derivatives revealed moderate to good antifungal activity against Candida albicans. These compounds were also docked into the active site of CYT P-450 to understand their receptor interaction (Toraskar, Kadam, & Kulkarni, 2009).
Biotransformation and Environmental Impact
Benzotriazoles, including those similar to this compound, have been identified as widespread micropollutants in the aquatic environment due to their use as corrosion inhibitors. Huntscha et al. (2014) investigated the aerobic biological degradation mechanisms of benzotriazoles in activated sludge, elucidating degradation pathways and transformation products. This study highlights the environmental relevance and the broad range of possible reaction pathways for benzotriazoles (Huntscha et al., 2014).
Photocatalytic Degradation
The degradation of benzotriazole compounds under ultraviolet light has been studied for environmental detoxification. Ye et al. (2018) evaluated the efficiency of 1H-benzotriazole degradation using ultraviolet activating persulfate. Their findings suggest that incomplete mineralization by UV/persulfate is effective for detoxification, highlighting a potential environmental application for similar benzotriazole compounds (Ye et al., 2018).
Synthesis of Heterocycles
Katritzky, Xu, He, and Mehta (2001) demonstrated the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines using compounds related to this compound. Their research opens avenues for the development of novel heterocyclic compounds, which have a wide range of applications in medicinal chemistry (Katritzky, Xu, He, & Mehta, 2001).
Utility in Organic Synthesis
1H-benzotriazole, a compound closely related to this compound, has been reviewed for its utility in various organic synthesis reactions. Hall and Panda (2016) discuss its use as a halogen surrogate and its applications in synthesizing peptides and heterocycles, demonstrating its versatility in organic synthesis (Hall & Panda, 2016).
Corrosion Inhibition
Benzotriazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. Zheludkevich, Yasakau, Poznyak, and Ferreira (2005) studied triazole and thiazole derivatives, including benzotriazoles, for corrosion inhibition of aluminum alloys, indicating potential industrial applications (Zheludkevich, Yasakau, Poznyak, & Ferreira, 2005).
Properties
IUPAC Name |
benzotriazol-1-yl-(2-ethylsulfanylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-2-20-14-10-6-3-7-11(14)15(19)18-13-9-5-4-8-12(13)16-17-18/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAADVYQHTJOJPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.